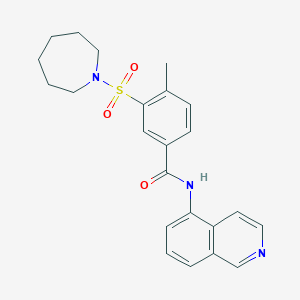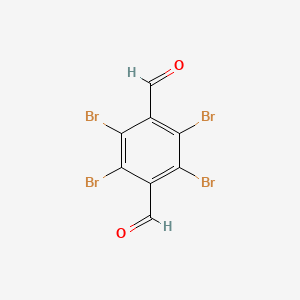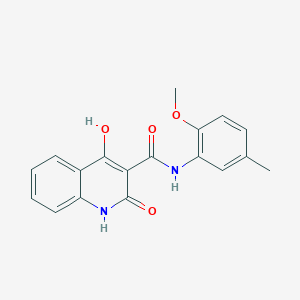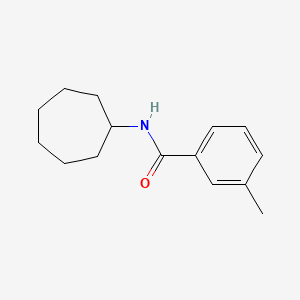
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide, also known as AZD3965, is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in transporting lactate across the cell membrane, which is essential for cellular metabolism. AZD3965 has been extensively studied for its potential application in cancer therapy, as it selectively targets cancer cells that rely on glycolysis for energy production.
作用機序
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide inhibits the function of MCT1, which is responsible for the transport of lactate across the cell membrane. By blocking this transport, this compound disrupts the energy production pathway of cancer cells that rely on glycolysis. This leads to a decrease in ATP production, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on cancer cell metabolism, leading to a decrease in ATP production and an increase in lactate accumulation. This metabolic shift ultimately results in cell death, as cancer cells are unable to maintain their energy requirements. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional chemotherapy. However, one of the limitations of this compound is its limited bioavailability, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide, including the development of more potent and selective MCT1 inhibitors. Additionally, further studies are needed to understand the mechanisms underlying the selectivity of this compound for cancer cells. Finally, clinical trials are needed to evaluate the efficacy and safety of this compound in cancer patients.
合成法
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide involves several steps, including the formation of the sulfonyl azide intermediate, followed by the reaction with the appropriate amine and subsequent cyclization to form the final product. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)-4-methylbenzamide has been studied extensively in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these models, this compound has been shown to selectively target cancer cells that rely on glycolysis for energy production, while sparing normal cells. This selectivity is due to the upregulation of MCT1 in cancer cells, which makes them more dependent on lactate transport for energy production.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-yl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-9-10-18(15-22(17)30(28,29)26-13-4-2-3-5-14-26)23(27)25-21-8-6-7-19-16-24-12-11-20(19)21/h6-12,15-16H,2-5,13-14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQVWJJNZKDGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2791132.png)




![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2791142.png)
![3-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2791144.png)


![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)
![7-(2-chlorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![5-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2791152.png)
![2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2791154.png)